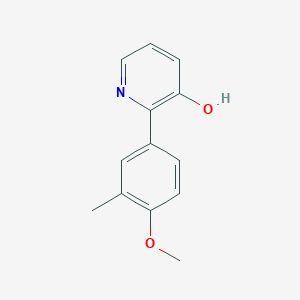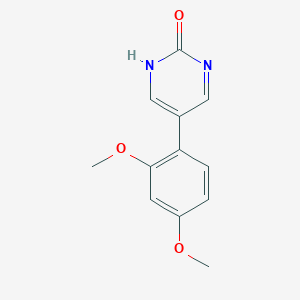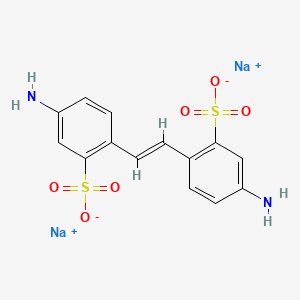
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine (3-OH-4-MMP) is an aromatic compound with a molecular formula of C10H11NO. It is an important intermediate in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals. 3-OH-4-MMP is also used in the synthesis of a variety of compounds, including drugs and other compounds with biological activity.
科学研究应用
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been widely studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
作用机制
The exact mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that it works by modulating the activity of various enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to act as a neuroprotective agent, as well as to act as an inhibitor of the enzyme acetylcholinesterase.
实验室实验的优点和局限性
The use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is available in high purity. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments. It is not soluble in water, which can limit its use in some applications. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
未来方向
There are a number of potential future directions for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research. One potential direction is the development of new synthesis methods for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%. In addition, further studies are needed to better understand the mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% and to evaluate its potential applications in the treatment of diseases. Finally, further research is needed to evaluate the safety and efficacy of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in humans.
合成方法
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation and the Friedel-Crafts acylation. The Knoevenagel condensation is a method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as an amine or amide, in the presence of a base. The Friedel-Crafts acylation is a method that involves the reaction of an aryl halide with an acyl chloride in the presence of a Lewis acid. Both methods can be used to synthesize 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in high yields.
属性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZILAFROJDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682782 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
CAS RN |
93189-30-1 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)
![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)





![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)